(r)-2-Amino-5-cyclohexylpentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-cyclohexylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVZSMPEFXNLH-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287667 | |
| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227940-09-1 | |
| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227940-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Aminocyclohexanepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201287667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 2 Amino 5 Cyclohexylpentanoic Acid and Its Derivatives
Enantioselective Synthetic Routes to α-Amino Acids with Cyclohexyl Side Chains
The creation of α-amino acids bearing a cyclohexyl side chain with a specific stereoconfiguration necessitates sophisticated synthetic strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer.
Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy for asymmetric carbon-carbon bond formation. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
One notable example involves the use of (S,S)-cyclohexane-1,2-diol as a chiral auxiliary in the diastereoselective alkylation of β-keto esters. This method allows for the construction of a chiral quaternary carbon, which can then be converted into an α,α-disubstituted amino acid. The process begins with the attachment of the chiral diol to a β-keto ester, forming a chiral enol ether. Subsequent alkylation of this intermediate proceeds with high diastereoselectivity, guided by the steric influence of the chiral auxiliary. Removal of the auxiliary and further chemical transformations, such as a Schmidt rearrangement, yield the target amino acid. nih.govacs.orgacs.org
The diastereoselective alkylation of ethyl 2-methylacetoacetate (B1246266) using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary has been shown to produce enol ethers with high diastereomeric excess (de). nih.gov
| Alkylating Agent | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|
| MeI | 70 | >95 |
| EtI | 65 | >95 |
| Allyl-Br | 58 | 92 |
| Bn-Br | 62 | 93 |
| i-Bu-I | 41 | 92 |
| Propargyl-Br | 31 | >95 |
Asymmetric Catalysis for Enantioselective Alkylation and Hydrogenation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. This is particularly effective for the synthesis of α-amino acids through methods like enantioselective alkylation and hydrogenation.
Rhodium-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral α-amino acids from prochiral precursors like enamido acids or dehydroamino acid derivatives. rsc.orgnih.gov The choice of the chiral phosphine (B1218219) ligand coordinated to the rhodium center is critical for achieving high enantioselectivity.
For instance, the Rh-DuanPhos catalytic system has been effectively used in the asymmetric hydrogenation of tetrasubstituted α-acetoxy β-enamido esters, leading to the formation of chiral α-hydroxy-β-amino acid derivatives with excellent enantioselectivities. thieme-connect.comresearchgate.net Similarly, the Rh-ArcPhos catalyst has demonstrated high efficiency in the asymmetric hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives, yielding products with two contiguous chiral centers in up to 96% enantiomeric excess (ee). rsc.orgx-mol.com
A highly efficient rhodium-catalyzed asymmetric hydrogenation of a sterically hindered tetrasubstituted enamine was achieved using a [Rh(cod){(2S,4S)-ptbp-skewphos}]OTf complex, resulting in high conversion and enantioselectivity greater than 95% ee. acs.orgsci-hub.sefigshare.com
| Ligand | Conversion (Area %) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (2S,5S)-Me-duphos | 83 | 15 |
| (2S,4S)-Et-ferrotane | 80 | 10 |
| (R,R)-MOD-DIOP | 6 | 23 |
| (R,R)-Me-BPE | <1 | - |
Phase-transfer catalysis (PTC) is a valuable technique for performing reactions between reactants in immiscible phases. In asymmetric PTC, a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a Cinchona alkaloid, is used to ferry a reactant from an aqueous phase to an organic phase, where it undergoes an enantioselective transformation. rsc.org
This method is widely applied to the asymmetric alkylation of glycine (B1666218) derivatives to produce a variety of α-amino acids. austinpublishinggroup.comresearchgate.net The benzophenone (B1666685) imine of glycine tert-butyl ester is a common substrate, which is deprotonated in the aqueous basic phase and then brought into the organic phase by the chiral catalyst to react with an alkyl halide. mdpi.org Catalysts derived from Cinchona alkaloids, such as N-anthracenylmethyl cinchonidinium bromide, have shown high efficacy in these reactions. acs.orgnih.gov
The Maruoka catalyst, a C2-symmetric chiral quaternary ammonium salt, is another powerful phase-transfer catalyst for the asymmetric synthesis of α-amino acids, offering high enantioselectivities under mild reaction conditions. sigmaaldrich.comrsc.orgresearchgate.net
| Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (S,S)-1a | BnBr | 95 | 96 |
| (S,S)-1b | BnBr | 94 | 96 |
| (S,S)-1c | Allyl-Br | 89 | 98 |
Asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using Maruoka catalysts.
Cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation with high efficiency and selectivity, has emerged as a sophisticated strategy in asymmetric synthesis. In the context of amino acid synthesis, cooperative systems involving a metal catalyst and a chiral organocatalyst can facilitate enantioselective N–H insertion reactions.
For example, a dirhodium catalyst can generate a metal carbene from a diazo compound, which then undergoes an N–H insertion reaction with an amine. The presence of a chiral cocatalyst can control the stereochemical outcome of this insertion. Dirhodium complexes with chiral carboxamidate ligands have been developed for enantioselective intramolecular C-H amination of sulfamate (B1201201) esters, yielding cyclic amine derivatives with high enantiomeric excess. acs.orgcam.ac.uk These cyclic products can then be converted to the corresponding β- or γ-amino acids. nih.gov
Intramolecular cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful means to construct complex cyclic systems with a high degree of stereocontrol. When applied to the synthesis of amino acids, these reactions can establish multiple stereocenters in a single step.
A notable application is the intramolecular Diels-Alder reaction of an acylnitroso derivative. rsc.orgnih.gov In this strategy, a diene and a dienophile are tethered together in the same molecule. Upon generation of the reactive acylnitroso species, it undergoes a stereospecific intramolecular cycloaddition. The facial selectivity of the cycloaddition is often controlled by the existing stereochemistry within the tether, leading to a product with a defined stereochemistry that can be further elaborated into the target amino acid. nd.edu This approach has been successfully used to synthesize various cyclic and acyclic amino acid derivatives.
Strategic Approaches for Incorporating the Cyclohexyl Moiety
The synthesis of (R)-2-amino-5-cyclohexylpentanoic acid hinges on the effective introduction of the cyclohexyl group and the stereoselective formation of the α-amino acid center. Two primary retrosynthetic disconnections are commonly explored: those originating from a precursor already containing the cyclohexylpentanoic acid backbone, and those that construct the amino acid from an α-keto acid derivative.
Utilization of 5-Cyclohexylpentanoic Acid and Related Precursors in Synthesis
A logical and direct approach to the synthesis of the target amino acid begins with a precursor that already contains the complete carbon skeleton, such as 5-cyclohexylpentanoic acid. This strategy then focuses on the stereoselective introduction of the amino group at the α-position. A common method to achieve this is through α-halogenation followed by amination.
The general sequence involves the activation of the carboxylic acid, often by conversion to its corresponding acid chloride or ester. Subsequently, an α-bromination reaction can be carried out, for instance, using N-bromosuccinimide (NBS) under radical initiation or acidic conditions. The resulting α-bromo acid derivative can then undergo nucleophilic substitution with an amine source. To achieve the desired (R)-configuration, this amination step often employs a chiral auxiliary or a chiral amine, followed by separation of diastereomers and subsequent deprotection.
| Step | Reagents and Conditions | Intermediate/Product | Key Considerations |
| 1. Activation | SOCl₂ or (COCl)₂, neat or in an inert solvent (e.g., CH₂Cl₂) | 5-Cyclohexylpentanoyl chloride | Anhydrous conditions are crucial. |
| 2. α-Bromination | N-Bromosuccinimide (NBS), cat. HBr or AIBN | 2-Bromo-5-cyclohexylpentanoic acid derivative | Control of stoichiometry to prevent di-bromination. |
| 3. Amination | Chiral amine (e.g., (R)-α-methylbenzylamine) or ammonia (B1221849) followed by chiral resolution | Diastereomeric amides or racemic 2-amino-5-cyclohexylpentanoic acid | Diastereomer separation by crystallization or chromatography. |
| 4. Deprotection/Resolution | Catalytic hydrogenation (for chiral amine removal) or enzymatic resolution | This compound | Choice of resolving agent and optimization of resolution conditions. |
Alternatively, asymmetric amination of a 5-cyclohexylpentanoic acid derivative can be achieved using modern catalytic methods. For instance, the enolate of a chiral ester of 5-cyclohexylpentanoic acid can be reacted with an electrophilic nitrogen source in the presence of a chiral catalyst to induce stereoselectivity.
Reductive Amination Strategies for α-Keto Acid Precursors
An alternative and often highly efficient strategy involves the asymmetric reductive amination of the corresponding α-keto acid, 2-oxo-5-cyclohexylpentanoic acid. This approach builds the chiral center in a single, stereocontrolled step. The α-keto acid precursor can be synthesized from commercially available starting materials through various established methods.
The key to this strategy is the use of a chiral catalyst or a chiral amine auxiliary during the reduction of the intermediate imine, which is formed in situ from the α-keto acid and an ammonia source.
Catalytic Asymmetric Reductive Amination:
This method employs a chiral catalyst, often a transition metal complex with a chiral ligand, to hydrogenate the transient imine with high enantioselectivity.
| Catalyst System | Reducing Agent | Typical Conditions | Enantiomeric Excess (ee) |
| Rh(I) or Ir(I) with chiral phosphine ligands (e.g., BINAP, DuPhos) | H₂ (gas) | Methanol or other polar solvents, controlled pressure and temperature | Often >90% |
| Chiral aminotransferases (enzymes) | Amine donor (e.g., isopropylamine) | Aqueous buffer, mild temperature and pH | Can approach >99% |
Diastereoselective Reductive Amination using Chiral Auxiliaries:
In this approach, the α-keto acid is first reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction with a standard reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, proceeds diastereoselectively due to the steric influence of the chiral auxiliary. The auxiliary is then cleaved to yield the desired (R)-amino acid.
Optimization of Reaction Conditions and Isolation Techniques
The successful synthesis of this compound with high yield and enantiopurity relies heavily on the optimization of reaction parameters and purification methods.
For syntheses starting from 5-cyclohexylpentanoic acid , key optimization points include:
α-Halogenation: Temperature, reaction time, and the choice of halogenating agent and initiator can influence the yield and selectivity of the monohalogenated product.
Amination and Resolution: The choice of chiral resolving agent is critical. Screening different agents (e.g., tartaric acid derivatives, chiral amines) and optimizing the crystallization solvent and temperature are necessary to achieve efficient separation of diastereomeric salts.
In the case of reductive amination of α-keto acids , optimization focuses on:
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst while maintaining high conversion and enantioselectivity is a key goal in process development.
Hydrogen Pressure and Temperature: These parameters significantly affect the reaction rate and selectivity. Their optimization is crucial for a safe and efficient process.
Solvent and pH: The choice of solvent can influence catalyst activity and solubility of reactants. In enzymatic reductions, maintaining the optimal pH is critical for enzyme stability and activity.
Isolation and Purification: Following the synthesis, isolation of the final product in a pure form is essential. Common techniques include:
Crystallization: This is a preferred method for purification and can also be the final step in a chiral resolution. The choice of solvent system is critical for obtaining well-formed crystals of high purity.
Ion-Exchange Chromatography: This technique is particularly useful for separating the amphoteric amino acid from unreacted starting materials and byproducts.
Preparative HPLC: For achieving very high enantiomeric purity, preparative chiral HPLC may be employed, although this is generally more suitable for smaller scale syntheses due to cost and throughput limitations.
Laboratory-Scale Synthesis and Potential for Process Development
The translation of a laboratory-scale synthesis of this compound into a viable industrial process requires careful consideration of several factors.
Laboratory-Scale Synthesis: On a laboratory scale (milligrams to grams), synthetic routes are often chosen for their reliability and ability to produce high-purity material for research and development purposes. Reductive amination strategies, particularly those employing well-established chiral catalysts or auxiliaries, are frequently favored due to their potential for high stereocontrol. The use of protecting groups for the amino and carboxyl functionalities is common to ensure compatibility with various reaction conditions and to facilitate purification.
Potential for Process Development and Scale-Up: For larger-scale production (kilograms and beyond), the focus shifts towards cost-effectiveness, safety, and environmental impact. Key considerations for process development include:
Cost of Starting Materials and Reagents: The commercial availability and cost of precursors like 5-cyclohexylpentanoic acid or the starting materials for the α-keto acid are major factors.
Safety and Handling: The use of hazardous reagents (e.g., highly reactive organometallics, toxic solvents) should be minimized or replaced with safer alternatives.
Process Robustness: The synthesis should be reproducible and insensitive to small variations in reaction conditions.
Purification Strategy: Crystallization is a highly desirable purification method on a large scale due to its efficiency and cost-effectiveness compared to chromatography.
The catalytic asymmetric reductive amination of 2-oxo-5-cyclohexylpentanoic acid presents a particularly promising route for process development. The potential for high enantioselectivity in a single step and the use of catalytic quantities of the chiral-inducing agent make it an attractive option for sustainable and cost-effective manufacturing. Further research into robust and recyclable catalysts, including heterogeneous catalysts and enzymes, will be crucial for the future industrial production of this compound.
Chemical Modification and Derivative Synthesis of R 2 Amino 5 Cyclohexylpentanoic Acid
Functionalization at Amino and Carboxyl Termini for Conjugation
The amino and carboxyl groups of (R)-2-amino-5-cyclohexylpentanoic acid are readily functionalized to facilitate conjugation with other molecules, such as peptides, labels, or drug moieties. These conjugation strategies are fundamental in peptide chemistry and are adapted for this specific amino acid.
The primary amine can be acylated to form amides, sulfonamides, or carbamates. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(7-Azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexa-fluorophosphate (HATU), are employed to couple the amino group with carboxylic acids. mdpi.comnih.gov This allows for the elongation of a peptide chain or the attachment of a molecular tag.
Similarly, the carboxylic acid terminus can be activated to form esters, amides, or acid chlorides. Esterification is often performed to protect the carboxyl group during synthesis or to create prodrugs. Amidation, through coupling with primary or secondary amines, is a common method for C-terminal modification of peptides. nih.gov
Interactive Table: Functionalization Reactions at the Termini
| Terminus | Functional Group | Reagent/Method | Resulting Linkage |
| Amino | Carboxylic Acid | DCC, HATU | Amide |
| Amino | Sulfonyl Chloride | Base | Sulfonamide |
| Amino | Chloroformate | Base | Carbamate |
| Carboxyl | Alcohol | Acid Catalyst | Ester |
| Carboxyl | Amine | Coupling Agent | Amide |
Side Chain Modifications and Introduction of Diverse Functionalities
The cyclohexyl side chain of this compound offers a scaffold for introducing a variety of functional groups, thereby altering the physicochemical properties of the molecule. While the aliphatic nature of the cyclohexyl ring makes it relatively inert, modifications can be achieved through various synthetic strategies.
One approach involves the use of starting materials that already contain a functionalized cyclohexyl ring prior to the introduction of the amino acid moiety. Alternatively, direct functionalization of the cyclohexyl ring can be pursued, although this may require harsh reaction conditions and can lead to a mixture of products. A more controlled method involves the synthesis of analogues with functional groups on the cyclopentane (B165970) or cyclohexane (B81311) ring, which can then be applied to the target molecule. nih.gov For example, the incorporation of an arginine side chain onto a cyclopentane scaffold has been demonstrated, suggesting that similar modifications are feasible for the cyclohexyl ring of this compound. nih.gov
Synthesis of Polyhydroxylated and Halogenated Derivatives
The introduction of hydroxyl or halogen groups onto the cyclohexyl side chain can significantly impact the polarity, hydrogen bonding capacity, and biological activity of this compound derivatives.
The synthesis of polyhydroxylated cyclic amino acids has been achieved using carbohydrates as chiral starting materials. mdpi.comnih.gov For example, D-glucose, D-mannose, and D-galactose have been used to synthesize polyhydroxylated cyclopentane and cyclohexane β-amino acids. mdpi.comnih.govchemrxiv.org These methods involve multi-step synthetic sequences that include key reactions like ring-closing metathesis and Michael additions. mdpi.comnih.gov A similar strategy could be envisioned for the synthesis of polyhydroxylated derivatives of this compound, starting from a suitably protected and functionalized cyclohexyl precursor derived from a chiral pool starting material like (-)-shikimic acid. chemrxiv.org
Halogenation of the cyclohexyl ring can be accomplished through various methods. Direct radical halogenation can be non-selective, but the use of more specific reagents can provide better control. An alternative is to start with a halogenated cyclohexyl precursor. The enantioselective synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives has been reported, demonstrating the feasibility of introducing halogens in a stereocontrolled manner. nih.gov While this example is for an aryl-substituted amino acid, the principles of asymmetric halogenation could potentially be adapted for the cyclohexyl side chain.
Interactive Table: Synthetic Strategies for Derivatives
| Derivative Type | Key Synthetic Strategy | Starting Material Example |
| Polyhydroxylated | Multi-step synthesis from chiral pool | D-glucose, (-)-shikimic acid mdpi.comchemrxiv.org |
| Halogenated | Asymmetric halogenation | Isoxazolidin-5-ones nih.gov |
Development of Protected Forms for Solid-Phase and Solution-Phase Synthesis
The efficient synthesis of peptides and other complex molecules containing this compound relies on the use of protecting groups for the amino and carboxyl termini. These protecting groups prevent unwanted side reactions during synthesis and are selectively removed under specific conditions.
In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is built up by sequential addition of N-protected amino acids. peptide.comnih.gov For this compound, the most common N-protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. peptide.com The carboxyl group is typically activated in situ for coupling. If the amino acid is not the C-terminal residue, its carboxyl group is protected as a tert-butyl ester, which is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acid at the end of the synthesis. mdpi.compeptide.com
Interactive Table: Common Protecting Groups
| Synthesis Phase | Terminus | Protecting Group | Abbreviation | Deprotection Condition |
| Solid-Phase | Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) peptide.com |
| Solid-Phase | Carboxyl (side chain) | tert-Butyl ester | tBu | Strong Acid (e.g., TFA) mdpi.com |
| Solution-Phase | Amino | tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) peptide.comprepchem.com |
| Solution-Phase | Carboxyl | Benzyl ester | Bzl | Hydrogenolysis peptide.com |
Application As a Building Block in Peptidomimetic Design and Conformational Control
Strategies for Incorporating (R)-2-Amino-5-cyclohexylpentanoic Acid into Peptidomimetic Structures
The integration of this compound into peptide sequences is primarily achieved through standard solid-phase peptide synthesis (SPPS) methodologies. As a custom amino acid, its properly protected derivative (e.g., Fmoc- or Boc-protected) is sequentially coupled to a growing peptide chain on a solid support. The bulky nature of the cyclohexylpentyl side chain does not typically impede established coupling protocols, allowing for its strategic placement at various positions within a peptide sequence. This versatility enables medicinal chemists to systematically probe structure-activity relationships and optimize peptide properties.
A significant drawback of natural peptide therapeutics is their rapid degradation by proteases in the body. nih.gov Peptidomimetics are designed to resist this enzymatic cleavage. nih.gov The incorporation of non-natural amino acids like this compound is a key strategy to enhance proteolytic stability. researchgate.net The bulky and non-natural structure of its side chain can sterically hinder the approach of proteases and disrupt the specific recognition motifs that these enzymes require for cleavage.
Research on apelin-analogues has demonstrated that substituting natural amino acids with residues containing a cyclohexyl moiety, such as cyclohexylalanine (Cha), significantly improves stability against enzymatic degradation by proteases like neprilysin (NEP). nih.gov This principle is directly applicable to this compound. Its unique side chain is not recognized by common proteases, thereby protecting the adjacent peptide bonds from hydrolysis and extending the biological half-life of the resulting peptidomimetic.
The conformational flexibility of linear peptides often results in reduced receptor binding affinity and selectivity. Introducing conformational constraints is a method to pre-organize the peptide into a bioactive shape. nih.gov Amino acids with cyclic moieties, such as this compound, are particularly effective as inducers of specific secondary structures. rsc.orgchemrxiv.org
The rigid cyclohexyl group limits the rotational freedom of the side chain, which in turn restricts the possible conformations of the peptide backbone. Studies on peptides containing other cyclohexane-based amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), have shown that these residues strongly promote the formation of stable helical structures, specifically the 14-helix. rsc.orgchemrxiv.org Similarly, γ-amino acids with a cyclohexyl ring have been shown to induce double α-/β-turn structures in short peptides. researchgate.net Computational and experimental studies on peptides where cyclohexylalanine residues are strategically placed have also revealed the formation of stable α-helical structures. nih.gov The incorporation of this compound is therefore a rational strategy to stabilize desired secondary structures like β-turns and helices, which are often critical for mediating protein-protein interactions. nih.gov
Building on its ability to induce secondary structures, this compound is a powerful tool for creating conformationally constrained peptidomimetics. nih.gov By reducing the molecule's flexibility, the entropic penalty upon binding to a receptor is minimized, which can lead to a significant increase in binding affinity. nih.gov
Influence of the Cyclohexyl Moiety on Conformational Rigidity and Lipophilicity
The cyclohexyl group is the defining feature of this compound and is central to its utility in peptidomimetic design. It simultaneously imparts conformational rigidity and increases lipophilicity.
Conformational Rigidity : The saturated six-membered ring of the cyclohexyl group is inherently rigid compared to acyclic alkyl chains of similar size. This rigidity is transmitted to the peptide backbone, limiting its conformational freedom. This effect is crucial for pre-organizing the peptide into a bioactive conformation, which can enhance binding to target receptors. nih.gov
| Amino Acid | Calculated LogP (ALogP) | Side Chain Characteristics |
|---|---|---|
| Glycine (B1666218) | -0.79 | Apolar, Smallest |
| Alanine | -0.37 | Apolar, Aliphatic |
| Leucine | 0.93 | Apolar, Aliphatic |
| Phenylalanine | 1.53 | Apolar, Aromatic |
| This compound | 2.31 | Apolar, Cycloaliphatic |
This interactive table presents the calculated ALogP values for this compound in comparison to several proteinogenic amino acids, highlighting the significant increase in lipophilicity conferred by its cyclohexylpentyl side chain. Data is based on computational predictions.
Effects on Receptor Binding Affinity and Selectivity in Peptidomimetic Contexts
The ultimate goal of incorporating non-natural amino acids like this compound is to improve the therapeutic profile of a peptide, particularly its binding affinity and selectivity for a specific biological target. nih.gov
The conformational constraint imposed by the cyclohexyl group can enhance binding affinity by locking the peptide into its bioactive conformation, thus reducing the entropic cost of binding. nih.gov Furthermore, the bulky side chain can be used to probe the topology of a receptor's binding pocket. By replacing a natural residue with this compound, it is possible to create new, favorable van der Waals interactions within a hydrophobic sub-pocket of a receptor, thereby increasing affinity.
Selectivity is also critically influenced by conformational control. iupac.org Different receptor subtypes often recognize slightly different conformations of the same endogenous peptide ligand. By designing a rigid peptidomimetic that mimics the conformation specific to one receptor subtype, it is possible to achieve high selectivity and reduce off-target effects. nih.govresearchgate.net For example, studies on apelin-analogues containing cyclohexylalanine showed potent receptor activation, indicating that the bulky side chain was well-tolerated and contributed positively to the interaction. nih.gov Similarly, amphipathic peptides containing cyclohexylalanine have been designed to selectively target and bind to specific phospholipids (B1166683) like cardiolipin (B10847521) in mitochondrial membranes. nih.govacs.org
| Cyclohexane-Containing Amino Acid | Peptide Context | Observed Structural Effect | Reference |
|---|---|---|---|
| trans-2-Aminocyclohexanecarboxylic acid (ACHC) | β-Peptide Oligomer | Induces stable 14-helix formation | rsc.orgchemrxiv.org |
| Cyclohexane (B81311) γ-Amino Acid | Hybrid α/γ Hexapeptide | Induces α- and β-turn structures | researchgate.net |
| Cyclohexylalanine (Cha) | Amphipathic Heptapeptide | Promotes α-helical structure | nih.gov |
| Cyclic γ-Amino Acid | α/γ-Peptide Oligomer | Supports helical secondary structures | researchgate.net |
This table summarizes findings from studies on various cyclohexane-containing amino acids, illustrating their potent ability to induce and stabilize specific secondary structures in peptidomimetics.
Computational Chemistry and Molecular Modeling for Structure-Based Peptidomimetic Design
Computational chemistry and molecular modeling are indispensable tools in the rational design of peptidomimetics containing this compound. nih.gov These methods allow researchers to predict the structural and energetic consequences of incorporating this non-natural residue before undertaking complex chemical synthesis.
Techniques such as molecular dynamics (MD) simulations can be used to explore the conformational landscape of a peptide containing this compound, predicting its preferred secondary structure in different environments. nih.gov Docking studies can then be employed to model the interaction of the designed peptidomimetic with its target receptor, providing insights into the binding mode and identifying key interactions that contribute to affinity and selectivity. Furthermore, advanced methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the relative binding free energies of different analogues, helping to prioritize the most promising candidates for synthesis and biological evaluation. nih.gov This structure-based design approach accelerates the optimization cycle, leading to the more efficient development of potent and selective peptide-based drugs. nih.gov
Investigation of Biochemical Interactions and Biological Activities in Research Models
Enzyme Target Identification and Inhibition Mechanism Studies
The unique structural features of cyclohexyl-containing amino acid derivatives have been exploited in the design of inhibitors for various enzyme classes. The hydrophobic cyclohexyl moiety can engage in favorable interactions within the active sites of enzymes, particularly in hydrophobic pockets, leading to potent and selective inhibition.
Aspartic Proteinase Inhibition Research (e.g., Renin, Pepsin A, Cathepsin D)
Aspartic proteinases, characterized by two conserved aspartic acid residues in their active site, are crucial therapeutic targets for conditions like hypertension (renin) and cancer (cathepsin D). researchgate.netnih.gov The design of inhibitors for these enzymes often involves mimicking the transition state of peptide bond hydrolysis. While research on (r)-2-amino-5-cyclohexylpentanoic acid itself is not extensively detailed in the available literature, derivatives containing the cyclohexyl moiety have been investigated as inhibitors of this enzyme class.
For instance, studies on Cathepsin D inhibitors have identified compounds incorporating a cyclohexyl group as having notable activity. researchgate.net These structures highlight the utility of the cyclohexyl group in occupying hydrophobic pockets within the enzyme's active site. nih.gov
Table 1: Examples of Cyclohexyl-Containing Cathepsin D Inhibitors
| Compound Name | Structural Class |
|---|---|
| 4-amino-5-cyclohexyl-2,2-difluoro-3-oxopentanamides | Pentanamide derivative |
| 5(S)-2-amino-1-cyclohexyl-3,5-dihydroxyheptane | Dihydroxyheptane derivative |
This table is generated based on data from literature. researchgate.net
The inhibition of renin, the rate-limiting enzyme in the renin-angiotensin system, is a key strategy for managing hypertension. medchemexpress.comnih.gov Inhibitors are designed to fit into the deep active site cleft of the enzyme. researchgate.net The incorporation of hydrophobic groups is critical for potent inhibition, suggesting that derivatives of this compound could be relevant scaffolds, although specific studies on this compound were not prominent in the reviewed literature. Similarly, while Pepstatin is a well-known inhibitor of pepsin, specific inhibitors based on the this compound scaffold are not widely documented. nih.gov
Kinase Inhibition Profiling (e.g., TBK1, IKKε) and Mechanistic Elucidation
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is linked to numerous diseases, including cancer and inflammatory disorders. nih.govekb.eg TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKK kinases involved in innate immunity and have been identified as targets for inflammatory diseases and certain cancers.
Direct inhibition of TBK1 or IKKε by this compound has not been specifically reported in the surveyed scientific literature. Research into inhibitors for these kinases is an active field, but many identified compounds belong to different structural classes. symansis.com However, the use of cyclohexylalanine in peptide design is explored for various biological applications. For example, a cyclohexylalanine-containing α-helical amphipathic peptide was developed to target cardiolipin (B10847521) and rescue mitochondrial dysfunction in kidney injury models. nih.gov This indicates the value of the cyclohexylalanine residue in designing peptides with specific cellular targets, though a direct mechanistic link to TBK1/IKKε inhibition is not established from the available data.
Receptor Ligand Binding and Modulation Studies
The interaction of small molecules with cell surface receptors is fundamental to signal transduction. The structural characteristics of this compound and its derivatives make them interesting candidates for modulating receptor activity.
Design of Ligands for Opioid Receptors and Related Systems
Opioid receptors (μ, δ, and κ) are G protein-coupled receptors (GPCRs) that mediate analgesia and are the primary targets for opioid drugs. mdpi.combachem.com The design of novel opioid receptor ligands aims to achieve better selectivity and improved side-effect profiles. nih.govnih.gov The incorporation of unnatural amino acids is a common strategy to enhance the potency, selectivity, and metabolic stability of peptide-based opioid ligands. nih.govmdpi.com
Research has shown that the inclusion of cyclohexylalanine (Cha) in peptide sequences can lead to highly potent opioid receptor ligands. A study focused on the δ-opioid antagonist TIPP (H-Tyr-Tic-Phe-Phe-OH) demonstrated that substituting Phenylalanine with Cyclohexylalanine, along with other modifications, significantly impacts receptor affinity and function. acs.org Specifically, the double substitution with 2',6'-dimethyltyrosine (Dmt) at position 1 and β-methyl-cyclohexylalanine (β-MeCha) at position 3 resulted in peptides with subnanomolar δ antagonist activity. acs.org The stereochemistry of the β-MeCha residue was found to be critical, influencing whether the peptide acted as a μ-agonist or antagonist. acs.org
Table 2: Pharmacological Profile of Opioid Peptides Containing Cyclohexylalanine Derivatives | Peptide | Receptor Affinity (Ki, nM) | Functional Activity | |---|---|---| | | δ Receptor | μ Receptor | | Dmt-Tic-(2R,3R)-β-MeCha-Phe-NH2 | 0.23 | 2.0 | δ antagonist / μ agonist | | Dmt-Tic-(2S,3S)-β-MeCha-Phe-NH2 | 0.28 | 3.3 | δ antagonist / μ agonist | | Dmt-Tic-(2R,3S)-β-MeCha-Phe-NH2 | 0.17 | 2.5 | δ antagonist / μ antagonist | | Dmt-Tic-(2S,3R)-β-MeCha-Phe-NH2 | 0.14 | 2.3 | δ antagonist / μ antagonist | This table is adapted from data presented in the literature. acs.org
These findings underscore the importance of the cyclohexyl group in establishing high-affinity interactions with the opioid receptor, likely by engaging with hydrophobic pockets in the binding site. acs.org
Exploration of Excitatory Amino Acid Receptor Interactions (e.g., NMDA Receptor Antagonism, drawing analogies from other amino acid derivatives like AP-5)
The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, and memory. nih.gov Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders. Consequently, NMDA receptor antagonists have been extensively studied. rndsystems.comdrugbank.com
A prototypical competitive NMDA receptor antagonist is (R)-2-amino-5-phosphonopentanoic acid (D-AP5). nih.govnih.gov This molecule acts by competing with glutamate for its binding site on the GluN2 subunit of the NMDA receptor. nih.gov The structure of D-AP5 features a five-carbon amino acid backbone with a terminal acidic phosphonate (B1237965) group, which is crucial for its antagonist activity. nih.gov
This compound shares the same (R)-configured five-carbon α-amino acid core as D-AP5. The key difference lies in the terminal group: a nonpolar, bulky cyclohexyl group in place of the polar, acidic phosphonate group. This structural change would be expected to dramatically alter its interaction with the NMDA receptor. The glutamate binding site of the NMDA receptor is highly polar, designed to accommodate the carboxylate groups of glutamate. The replacement of the essential acidic phosphonate group of D-AP5 with a hydrophobic cyclohexyl group would likely abolish competitive antagonist activity at the glutamate binding site. This modification significantly increases lipophilicity, which could lead to interactions with other, nonpolar sites on the receptor complex or other proteins, but its function as a direct analogue of AP-5 is unlikely.
Structure-Activity Relationship (SAR) Investigations for Efficacy and Selectivity
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into selective and efficacious therapeutic agents. ucla.edunih.govresearchgate.net For derivatives of this compound, the cyclohexyl moiety is a key determinant of biological activity.
Opioid Receptor Ligands: In the context of opioid peptides, SAR studies have shown that the hydrophobic and bulky nature of the cyclohexylalanine side chain is well-tolerated and can enhance binding affinity. acs.org The substitution of Phe with Cha in opioid peptides often leads to increased potency. Furthermore, modifications to the cyclohexylalanine residue itself, such as β-methylation, can fine-tune the activity and selectivity, for instance, by shifting a ligand's profile from a μ-agonist to a μ-antagonist. acs.org This demonstrates that the precise shape and conformational restriction imposed by the cyclohexyl group and its derivatives are critical for dictating the functional outcome of receptor interaction.
Excitatory Amino Acid Receptors: Based on the analogy with D-AP5, the SAR for competitive NMDA receptor antagonists highlights the absolute requirement for a terminal acidic group (carboxylate or phosphonate) at an optimal distance from the α-amino acid moiety. nih.gov Therefore, the substitution of this acidic group with a nonpolar cyclohexyl ring would represent a significant negative SAR element for this specific mechanism of action. Any potential activity of this compound at the NMDA receptor would likely proceed through a different, non-competitive mechanism, possibly involving allosteric sites where hydrophobicity is a more favorable feature.
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the biochemical interactions and biological activities of the chemical compound "this compound."
Consequently, it is not possible to provide an article that adheres to the user's detailed outline, which requires specific research findings on this particular compound's effects on cellular pathways and its activity profiling in biochemical assays.
Searches for "this compound" in relation to:
Cellular pathway perturbation analysis in in vitro models (including IL-6 production and phosphorylation markers)
The development and application of in vitro biochemical assays for activity profiling
did not yield any relevant scientific literature. The information available for other, structurally different amino acids cannot be used as a substitute, as per the user's strict instructions to focus solely on "this compound."
Therefore, the requested article cannot be generated at this time due to the absence of published research data for the specified compound and topics.
Advanced Research Methodologies for Characterization and Activity Profiling
Spectroscopic Techniques for Structural and Conformational Elucidation (e.g., Nuclear Magnetic Resonance, Circular Dichroism)
Spectroscopic methods are fundamental to understanding the three-dimensional structure and conformational dynamics of (r)-2-Amino-5-cyclohexylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the atomic-level structure of a molecule. For this compound, various NMR techniques would be employed:
¹H NMR: This would identify the number of distinct proton environments, their connectivity, and their chemical surroundings. The spectrum would show characteristic signals for the protons on the cyclohexyl ring, the pentanoic acid backbone, and the alpha-amino group.
¹³C NMR: This technique maps the carbon skeleton of the molecule, confirming the presence of the cyclohexyl and pentanoic acid moieties.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all atoms in the molecule's structure. arxiv.org
The data obtained from NMR can confirm the compound's identity and provide information about the relative orientation of its constituent parts in solution. researchgate.net
Circular Dichroism (CD) Spectroscopy is particularly useful for studying chiral molecules like this compound. CD measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is sensitive to the molecule's three-dimensional conformation. nih.gov The CD spectrum of this compound would yield a unique fingerprint based on its (r)-configuration at the alpha-carbon. This is critical for confirming the enantiomeric purity and for studying how its conformation might change in different solvent environments or upon binding to a biological target. biorxiv.org
Interactive Table: Spectroscopic Data Interpretation for this compound
| Technique | Information Yielded | Expected Observations for this compound |
| ¹H NMR | Proton environments, connectivity | Complex signals for cyclohexyl protons, distinct signals for the pentanoic chain, and a signal for the α-proton. |
| ¹³C NMR | Carbon skeleton | Resonances corresponding to the carbons of the cyclohexyl ring and the pentanoic acid chain, including the carboxylic acid carbon. |
| COSY | Proton-proton correlations | Cross-peaks indicating which protons are adjacent to each other, confirming the structure of the aliphatic chain and ring. |
| HSQC/HMBC | Proton-carbon correlations | Correlation of each proton to its directly attached carbon (HSQC) and to carbons 2-3 bonds away (HMBC), completing the structural puzzle. |
| Circular Dichroism | Chiral conformation, stereochemistry | A specific spectral signature confirming the (r)-enantiomer and providing insight into its solution-state conformation. |
X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Target Complex Analysis
To understand how this compound interacts with a biological target, such as a protein receptor or enzyme, high-resolution structural techniques are essential.
X-ray Crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and how it binds to a target protein. nih.gov This technique requires the compound to be co-crystallized with its target protein. mdpi.com The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, revealing the atomic structure of the complex. nih.gov This would provide definitive information on the binding mode of this compound, identifying the specific amino acid residues in the target's binding pocket that it interacts with and the exact conformation the compound adopts upon binding.
Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for structural biology, particularly for large protein complexes or those that are difficult to crystallize. americanpeptidesociety.orgucl.ac.uk In Cryo-EM, a solution of the ligand-target complex is rapidly frozen in vitreous ice, preserving its native structure. americanpeptidesociety.org Thousands of images of individual complexes are then taken with an electron microscope and computationally combined to generate a high-resolution 3D model. nih.gov If this compound were to bind to a large, flexible protein complex, Cryo-EM would be the method of choice to visualize this interaction at near-atomic detail. nih.govresearchgate.net
Interactive Table: Comparison of Structural Biology Techniques
| Technique | Principle | Application to this compound | Key Insights |
| X-ray Crystallography | X-ray diffraction from a crystalline sample. | Determining the structure of the compound co-crystallized with its target protein. | Precise binding orientation, specific intermolecular interactions (hydrogen bonds, hydrophobic contacts), conformational changes upon binding. |
| Cryo-Electron Microscopy | Electron imaging of flash-frozen samples in vitreous ice. | Visualizing the compound bound to large, dynamic, or membrane-bound protein targets that resist crystallization. | Structure of the ligand-target complex in a near-native state, useful for flexible or multi-protein assemblies. |
High-Throughput Screening Methodologies for Identification of Active Derivatives
High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. bmglabtech.com To identify active derivatives of this compound, a chemical library would first be synthesized, featuring systematic modifications to the parent structure (e.g., changes to the cyclohexyl ring, the pentanoic chain, or the amino group).
This library would then be subjected to HTS using a specific assay designed to measure the desired biological effect. enamine.net Common HTS assay formats include:
Biochemical Assays: These measure the effect of a compound on a purified protein target, such as enzyme inhibition or receptor binding.
Cell-Based Assays: These use living cells to assess a compound's effect on a biological pathway or cellular function, providing more physiologically relevant data. all-chemistry.com
The goal of HTS is to identify "hits"—compounds from the library that show significant activity in the assay. bmglabtech.com These hits then become the starting point for further optimization. A fluorescence-based assay, for instance, could be developed to screen for derivatives that inhibit a target enzyme. nih.gov
Chemoinformatics and Bioinformatics Approaches for Compound Library Design and Optimization
Chemoinformatics and bioinformatics are computational disciplines crucial for modern drug discovery, enabling the intelligent design of compound libraries and the optimization of hits. researchgate.net
Chemoinformatics involves the use of computational methods to analyze chemical data. For this compound, chemoinformatics tools would be used to:
Design a Focused Library: Instead of random synthesis, algorithms can suggest specific derivatives with a high probability of being active and having drug-like properties (e.g., appropriate size, polarity, and solubility).
Virtual Screening: A large virtual library of compounds can be computationally "docked" into the 3D structure of a target protein (obtained from X-ray crystallography or Cryo-EM) to predict which ones are most likely to bind. nih.gov This prioritizes which derivatives to synthesize and test.
Bioinformatics analyzes biological data, such as protein sequences and structures. researchgate.net In this context, bioinformatics can:
Identify and Validate Targets: By analyzing genomic and proteomic data, bioinformatics can help identify potential protein targets for which a derivative of this compound might be effective.
Predict Structure-Activity Relationships (SAR): By combining experimental data from HTS with computational models, researchers can understand how specific chemical modifications affect biological activity, guiding the design of more potent and selective compounds. jscimedcentral.com
These in silico methods significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising molecules, saving time and resources. nih.govexpasy.org
Future Research Directions and Emerging Applications in Discovery Sciences
Rational Design of Biologically Active Probes and Molecular Tools
The rational design of molecular probes is fundamental to elucidating complex biological processes and identifying new drug targets. The structural characteristics of (r)-2-Amino-5-cyclohexylpentanoic acid make it an attractive starting point for creating such tools. The incorporation of a bulky, hydrophobic cyclohexyl group into an amino acid framework is a strategy used in the development of agents targeting the central nervous system. For instance, amino-alkyl-cyclohexane derivatives have been rationally designed as uncompetitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. nih.govnih.gov
Future research can leverage this principle to develop probes based on this compound. By attaching reporter groups such as fluorophores or biotin (B1667282) to the molecule, researchers could create tools to:
Investigate Amino Acid Transporters: The compound mimics natural amino acids and could be used to study the substrate specificity and kinetics of transporters like the large neutral amino acid transporter 1 (LAT1), which is responsible for transporting molecules across the blood-brain barrier. wikipedia.org
Map Receptor Binding Sites: Probes incorporating this structure could help in mapping hydrophobic sub-pockets in receptors that recognize aliphatic side chains, potentially identifying novel allosteric sites.
Study Protein-Protein Interactions: The unique shape of the cyclohexyl group can be used to design probes that disrupt or stabilize specific protein-protein interactions where hydrophobic contacts are critical.
The site-specific incorporation of such noncanonical amino acids (ncAAs) into proteins through genetic code expansion is a powerful technique for studying protein structure and function in live cells. nih.gov
Development of Novel Scaffolds for Protease-Resistant and Bioavailable Chemical Entities
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases and poor oral bioavailability. nih.govnih.gov The unique stereochemistry and structure of this compound offer a promising solution to these challenges.
Protease Resistance: The "(r)-" configuration corresponds to a D-amino acid. Peptides composed of D-amino acids are highly resistant to cleavage by natural proteases, which are stereospecific for L-amino acid substrates. nih.gov Incorporating this compound into a peptide sequence can therefore significantly enhance its stability and in vivo half-life. mdpi.com
Enhanced Bioavailability: The lipophilic cyclohexyl side chain can improve the pharmacokinetic properties of a peptide. Increased lipophilicity can enhance membrane permeability, a key factor for oral absorption. acs.org Furthermore, molecules with a cyclohexyl group, such as gabapentin, are known to utilize active transport mechanisms for absorption, which could be a potential pathway for entities containing this amino acid. wikipedia.org
Research in this area will focus on synthesizing peptides and peptidomimetics that incorporate this amino acid to create novel scaffolds that are both stable and capable of crossing biological membranes, thereby improving their potential as therapeutic agents.
Exploration of Undiscovered Therapeutic Targets Based on Molecular Mode of Action
The molecular structure of this compound suggests a mode of action primarily driven by hydrophobic interactions. Bulky, lipophilic cycloalkane moieties, such as adamantane (B196018) and cyclohexane (B81311), are known to bind to hydrophobic pockets within enzymes and receptors, often leading to potent and selective biological activity. nih.gov For example, molecules with these structures have been developed as NMDA receptor antagonists and inhibitors of various enzymes. nih.govnih.gov
By using this compound as a chemical tool, researchers can explore new therapeutic targets that possess complementary binding sites. The compound's mode of action would involve occupying hydrophobic pockets, potentially leading to the modulation of protein function. This approach could uncover novel targets in areas such as:
Enzyme Inhibition: Identifying enzymes with deep, greasy active sites that can accommodate the cyclohexyl group.
Receptor Modulation: Discovering new allosteric sites on receptors that are distinct from the endogenous ligand binding site.
Ion Channel Blocking: The compound could serve as a scaffold for developing new ion channel blockers, similar to how adamantane derivatives act on AMPA receptor channels. nih.gov
This exploration moves beyond known targets for such structures and opens avenues for first-in-class therapeutics.
Integration with Combinatorial Chemistry and Fragment-Based Drug Discovery Approaches
Modern drug discovery heavily relies on high-throughput screening methodologies like combinatorial chemistry and fragment-based drug discovery (FBDD). drugdiscoverychemistry.comyoutube.com this compound is exceptionally well-suited for integration into these platforms.
Combinatorial Chemistry: As a non-proteinogenic amino acid, it can be used as a unique building block in the synthesis of peptide or small molecule libraries. researchgate.net Its inclusion dramatically increases the chemical diversity and structural complexity of a library, expanding the sampled chemical space to regions not accessible with standard proteinogenic amino acids. nih.govresearchgate.net This can lead to the identification of hits with novel mechanisms of action.
Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. youtube.comnih.gov The cyclohexyl group of this compound can act as a lipophilic fragment to probe for "hot spots" in hydrophobic pockets of a target protein. nih.gov The amino acid portion of the molecule provides a synthetically tractable handle, allowing for the identified fragment hit to be elaborated and grown into a potent lead compound with improved affinity and drug-like properties. nih.gov This approach is a powerful method for generating novel lead compounds, and this specific amino acid represents a valuable addition to fragment libraries. nih.gov
Compound Properties and Data
| Property | Value |
| CAS Number | 768366-86-5 |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Topological Polar Surface Area | 63.32 Ų |
| LogP | 2.1489 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 5 |
Data sourced from chemical supplier information. chemscene.com
Potential Applications in Discovery Science
| Research Area | Application of this compound |
| Molecular Probes | Backbone for fluorescent or affinity probes to study amino acid transporters and receptor binding sites. nih.gov |
| Peptidomimetics | Incorporation into peptide chains to confer resistance to proteolytic degradation. nih.govmdpi.com |
| Drug Delivery | Use of its lipophilic nature to improve membrane permeability and oral bioavailability of therapeutics. acs.org |
| Target Identification | Screening against various proteins to identify novel targets with accommodating hydrophobic pockets. nih.gov |
| Combinatorial Libraries | A unique building block to increase chemical diversity and novelty in screening libraries. researchgate.net |
| Fragment-Based Screening | A valuable fragment for identifying initial hits that can be optimized into high-affinity ligands. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for producing (R)-2-Amino-5-cyclohexylpentanoic acid with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) is preferred. Solid-phase peptide synthesis (SPPS) can also be adapted by incorporating cyclohexyl-modified amino acid precursors. For example, the use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups ensures selective coupling and minimizes racemization . Chiral starting materials, such as (R)-configured cyclohexane derivatives, can enhance stereochemical control.
Q. How should researchers confirm the enantiomeric purity of this compound?
- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with a cellulose-based stationary phase (e.g., Chiralpak® columns) is standard. Polarimetry can corroborate optical rotation values, while nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomer-specific splitting. Cross-validation with circular dichroism (CD) spectroscopy is recommended for structural confirmation .
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Pre-dry solvents and glassware to prevent hydrolysis. Use desiccants (e.g., molecular sieves) for long-term storage. Safety protocols from analogous amino acids suggest wearing nitrile gloves and working in a fume hood to avoid inhalation .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for enhanced receptor binding?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding affinities to target proteins (e.g., G-protein-coupled receptors). Density functional theory (DFT) calculations assess electronic properties of the cyclohexyl group to refine steric and electronic complementarity. PubChem’s 3D conformer database and QSAR models guide substituent modifications .
Q. What strategies resolve contradictory data in biological activity studies of this compound?
- Methodological Answer : Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) validate target engagement. Impurity profiling via LC-MS identifies byproducts interfering with activity. Dose-response curves across multiple cell lines differentiate compound-specific effects from artifacts. Referencing crystallographic data (e.g., PDB entries) clarifies conformational requirements .
Q. Which advanced spectroscopic techniques elucidate the solution-phase conformation of this compound?
- Methodological Answer : Rotational-echo double-resonance (REDOR) NMR maps intramolecular distances between the amino and carboxyl groups. Nuclear Overhauser effect spectroscopy (NOESY) identifies spatial proximity of cyclohexyl protons to the backbone. X-ray crystallography of co-crystals with host molecules (e.g., cyclodextrins) provides high-resolution 3D data .
Table: Key Analytical Techniques for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
